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Introduction

Jjj1 is a cytosolic J-protein in Saccharomyces cerevisiae that plays a crucial role in the late
cytoplasmic steps of 60S ribosomal subunit biogenesis.[1][2] Unlike the more abundant
ribosome-associated J-protein Zuol, which is involved in chaperoning nascent polypeptide
chains, Jjj1's primary function is in the maturation of the 60S subunit.[1] Dysfunctional 60S
ribosomal subunit biogenesis, as seen in the absence of Jjj1, leads to distinct cellular
phenotypes, including slow growth at low temperatures and the accumulation of "half-mer"
ribosomes.[3]

Jjj1 functions as a co-chaperone with the Hsp70 chaperone Ssa.[1][2] This partnership is
essential for its role in ribosome maturation, which includes facilitating the recycling of the
ribosome biogenesis factor Arx1 from pre-60S particles.[1] Structurally, Jjj1 binds in the vicinity
of the polypeptide exit tunnel on the 60S subunit, in a complex with other maturation factors
like Reil and Arx1.[4][5][6][7]

These application notes provide detailed protocols for key experiments to elucidate the function
of Jjj1 in ribosome assembly, along with structured quantitative data and visualizations to aid in
experimental design and data interpretation.

Data Presentation
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Table 1: Ribosomal Subunit Ratios in jjj1 Deletion

Strains

60S/40S Ratio

Strain Genotype Phenotype Reference
(Mean * SD)
_ Normal 60S subunit
Wild-Type (WT) 1.92 +0.06 [8]
levels
Ajjji1 1.44 +0.05 Deficit in 60S subunits  [8]
Areil 1.36 + 0.09 Deficit in 60S subunits  [8]
Partial rescue of 60S
Ajjjl Aarx1 1.76 £ 0.07 o [8]
deficit
Partial rescue of 60S
Ajjj1 Aalbl 1.71 £0.04 [1]

deficit

[able 2: Relative Abundance of Jjj1 and Zuol

Relative
Protein Abundance Cellular Role Reference
(compared to Zuol)
. ~40-fold less ) ) )
Jjj1 Ribosome Biogenesis [1112]
abundant
Nascent Polypeptide
Zuol 1 (reference) [1]

Chaperoning

Table 3: Jjj1 Interaction Partners
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] ] ] Method of
Interacting Protein Function . Reference
Identification
Hsp70 chaperone ATPase Assay, Co-
Ssa (Hsp70) : N [1](2]
partner immunoprecipitation
: : . Co-
Ribosome biogenesis ) S
Arxl immunoprecipitation, [1]
factor ) )
Genetic Suppression
) Ribosome biogenesis Two-Hybrid Screen,
Reil [31[41[51[6][7]

factor

Cryo-EM

60S ribosomal subunit  Site of action

Sucrose Gradient

Comigration, Cryo-EM AR

Experimental Protocols

Protocol 1: Polysome Profile Analysis to Detect
Ribosome Biogenesis Defects

This protocol is used to separate ribosomal subunits (40S, 60S), monosomes (80S), and

polysomes by sucrose density gradient centrifugation. A deficit in 60S subunits and the

appearance of "half-mers" are characteristic of jjj1 deletion mutants.[3]

Materials:

e Yeast strains (Wild-Type, Ajjjl)

e YPD medium

o Cycloheximide (10 mg/mL stock in ethanol)

e Lysis Buffer (20 mM HEPES-KOH pH 7.4, 100 mM KOAc, 5 mM Mg(OAc)z, 1 mM DTT, 100

pg/mL cycloheximide, protease inhibitors)

e Sucrose solutions (10% and 50% w/v in Gradient Buffer: 20 mM HEPES-KOH pH 7.4, 100

mM KOAc, 5 mM Mg(OAc)z)
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o Gradient maker and ultracentrifuge with swing-out rotor (e.g., SW41)
Procedure:
e Grow 100 mL of yeast culture in YPD to an ODeoo of 0.6-0.8.

e Add cycloheximide to a final concentration of 100 pg/mL and incubate for 5 minutes at 30°C
with shaking.

o Harvest cells by centrifugation at 4,000 x g for 5 min at 4°C.
o Wash the cell pellet with 1 mL of ice-cold Lysis Buffer.
e Resuspend the pellet in 500 L of Lysis Buffer and transfer to a microfuge tube.

e Add an equal volume of 0.5-mm glass beads and lyse the cells by bead beating for 15
minutes at 4°C.

» Clarify the lysate by centrifugation at 16,000 x g for 20 minutes at 4°C.

o Measure the Azeo of the supernatant and load 10-15 Azeo0 units onto a pre-formed 10-50%
sucrose gradient.

o Centrifuge at 39,000 rpm in an SW41 rotor for 2.5 hours at 4°C.

» Fractionate the gradient from top to bottom while continuously monitoring the absorbance at
254 nm using a gradient fractionator.

e Analyze the resulting profile to identify peaks corresponding to 40S, 60S, 80S, and
polysomes. Note the presence of half-mers in the Ajjj1 strain.

Protocol 2: Co-immunoprecipitation (Co-IP) of Jjj1 and
Associated Proteins

This protocol is designed to isolate Jjjl-containing protein complexes from yeast lysates to
identify interaction partners like Ssa and Arx1.

Materials:
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e Yeast strain expressing tagged Jjj1 (e.g., Jjj1-HA)

e Co-IP Lysis Buffer (50 mM Tris-HCI pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100,
protease inhibitors)

e Anti-HA antibody

o Protein A/G agarose beads

o Wash Buffer (Co-IP Lysis Buffer with 0.1% Triton X-100)

o SDS-PAGE sample buffer

Procedure:

e Grow a 100 mL culture of yeast expressing Jjj1-HA to an ODeoo of 0.8.

o Harvest cells and prepare a whole-cell lysate as described in Protocol 1 (steps 3-7), using
the Co-IP Lysis Buffer.

o Determine the protein concentration of the lysate using a Bradford assay.

e Pre-clear the lysate by incubating with 20 pL of Protein A/G agarose beads for 1 hour at 4°C
with rotation.

o Centrifuge at 800 x g for 1 min and transfer the supernatant to a new tube.

e Add 1-2 g of anti-HA antibody to the pre-cleared lysate and incubate for 2-4 hours at 4°C
with rotation.

o Add 30 pL of Protein A/G agarose bead slurry and incubate for an additional 1-2 hours at
4°C.

e Collect the beads by centrifugation at 800 x g for 1 min.

e Wash the beads three times with 1 mL of Wash Buffer.
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After the final wash, remove all supernatant and resuspend the beads in 50 L of 2x SDS-
PAGE sample buffer.

Boil the samples for 10 minutes at 65°C to elute the protein complexes.

Analyze the eluate by SDS-PAGE and Western blotting using antibodies against potential
interaction partners (e.g., anti-Ssa, anti-Arx1).

Protocol 3: In Vitro ATPase Assay

This assay measures the ability of Jjj1 to stimulate the ATP hydrolysis activity of its Hsp70

partner, Ssa. Jjj1 is expected to stimulate the ATPase activity of Ssa but not Ssb.[1][2]

Materials:

Purified Jjj1, Ssa, and Ssb proteins

Assay Buffer (25 mM HEPES-KOH pH 7.5, 100 mM KCI, 10 mM MgClz, 1 mM DTT)
ATP solution (100 mM)

[y-32P]ATP

Thin Layer Chromatography (TLC) plates (PEIl-cellulose)

TLC Running Buffer (0.5 M LiCl, 1 M formic acid)

Phosphorimager

Procedure:

Set up reactions in a final volume of 25 pL in the Assay Buffer.
Prepare reactions containing:
o Ssa or Ssb alone (e.g., 1 uM)

o Jjj1 alone (e.g., 2 uM)
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o Ssa or Ssb (1 uM) plus Jjj1 (2 pM)

Initiate the reaction by adding ATP to a final concentration of 1 mM, including a small amount
of [y-32P]ATP as a tracer.

Incubate the reactions at 30°C.

At various time points (e.g., 0, 15, 30, 60 minutes), remove a 1 pL aliquot and spot it onto a
TLC plate.

Develop the TLC plate in TLC Running Buffer until the solvent front is near the top.
Dry the plate and expose it to a phosphor screen.

Quantify the amount of released inorganic phosphate (32Pi) and remaining ATP ([y-32P]ATP)
using a phosphorimager.

Calculate the rate of ATP hydrolysis. A significant increase in the rate for the Ssa + Jjj1
reaction compared to Ssa alone indicates stimulation of ATPase activity.

Mandatory Visualizations
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Caption: Workflow for analyzing Jjj1's role in ribosome biogenesis.
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Caption: Jjj1's role in the cytoplasmic maturation of the 60S ribosomal subunit.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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